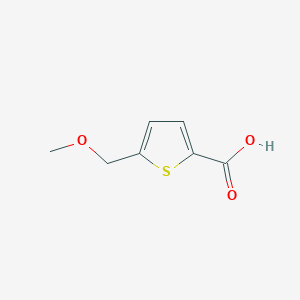

5-(Methoxymethyl)thiophene-2-carboxylic acid

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of thiophene chemistry, which has been a cornerstone of heterocyclic research for decades. Thiophene-2-carboxylic acid, the parent compound from which this derivative is synthesized, has been extensively studied as a substrate in coupling reactions and olefinations, establishing the foundation for more complex derivatives. The synthesis methodology for thiophene-2-carboxylic acid derivatives has evolved significantly, with researchers developing various approaches including the reaction of thiophenes with carbon tetrachloride-methanol-catalyst systems, which can achieve total yields of 44-85 percent. Historical synthesis methods have demonstrated that thiophene carboxylic acids can be prepared through multiple pathways, including the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene as more practical approaches.

The discovery and development of methoxymethyl-substituted thiophene derivatives represent a natural progression in the quest to enhance the biological and chemical properties of thiophene compounds. Research conducted in the mid-to-late 20th century established the synthetic protocols for introducing methoxymethyl substituents onto thiophene rings, with studies demonstrating successful synthesis and characterization of related compounds such as 5-(methoxymethyl)-2-thiophenecarbaldehyde. The evolution of synthetic methodologies has been driven by the recognition that substituent modifications can significantly alter the pharmacological and chemical properties of thiophene derivatives, leading to the systematic exploration of various substitution patterns.

The historical development of this compound synthesis can be traced through patent literature and academic publications that document the methodological advances in thiophene chemistry. Early synthetic approaches often involved multi-step procedures that required careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst choice to achieve optimal yields and purity levels. The compound has been catalogued with specific identification numbers and molecular characteristics, with a molecular weight of 172.202 and established purity standards exceeding 97 percent in commercial preparations.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its unique structural features and versatile reactivity profile. Thiophene derivatives, including this compound, are recognized as one of the most important heterocyclic scaffolds with notable pharmacological properties, making them particularly valuable in medicinal chemistry applications. The significance of this compound stems from its dual functionality, combining the electron-rich thiophene ring system with both methoxymethyl and carboxylic acid substituents, which collectively contribute to its chemical versatility and biological potential.

The heterocyclic nature of this compound positions it within the broader category of sulfur-containing heterocycles, which are of particular interest due to their similarities to numerous natural and synthetic compounds with identified therapeutic potential. The thiophene ring system provides a stable five-membered aromatic framework that can undergo various chemical transformations while maintaining structural integrity. The presence of the methoxymethyl group introduces additional functional versatility, potentially serving as a protected alcohol functionality or as a site for further chemical modification.

Research has demonstrated that thiophene derivatives exhibit extensive pharmacological potential with applications spanning multiple therapeutic areas, including antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anti-cancer activities. The structural framework of this compound provides an excellent foundation for exploring these diverse biological activities through systematic structure-activity relationship studies. The carboxylic acid functionality enables facile conversion to esters, amides, and other derivatives, expanding the chemical space accessible from this core structure.

| Structural Feature | Chemical Significance | Functional Contribution |

|---|---|---|

| Thiophene Ring | Aromatic stability, electron-rich system | Pharmacophore foundation, synthetic versatility |

| Methoxymethyl Group | Protected alcohol functionality | Steric and electronic modulation |

| Carboxylic Acid | Hydrogen bonding capability | Bioactivity enhancement, derivatization site |

| Combined Structure | Multifunctional reactivity | Drug design scaffold, synthetic intermediate |

Scope of Academic Research

The academic research landscape surrounding this compound encompasses multiple scientific disciplines, reflecting the compound's versatility and potential applications. Contemporary research efforts have focused on understanding the synthesis strategies, biological activities, and structure-activity relationships of thiophene derivatives, with comprehensive reviews highlighting the diverse methodologies employed for synthesizing thiophene compounds. The scope of investigation includes both traditional synthetic approaches, such as the Gewald reaction, and modern methodologies including microwave-assisted synthesis and green synthesis techniques.

Current academic interest in thiophene derivatives has been driven by their demonstrated biological potential across a wide range of activities. Research has documented the investigation of 50 distinct thiophene derivatives through in vitro and in vivo studies, focusing on various activities including anti-cancer, anti-inflammatory, antiprotozoal, antibacterial, antioxidant, and antiviral functions. These comprehensive studies have provided valuable insights into the structural elements necessary for biological activity and have contributed to the rational design of novel therapeutic compounds.

The medicinal chemistry applications of this compound and related compounds have attracted significant academic attention due to their potential as building blocks for more complex pharmaceutical molecules. Research efforts have concentrated on utilizing the compound as a synthetic intermediate in the development of novel drug candidates, with particular emphasis on exploiting its unique combination of functional groups to access previously unexplored chemical space. The compound's classification as a thiophene derivative places it within a well-established pharmaceutical framework, as evidenced by the numerous marketed formulations containing thiophene nuclei, including compounds such as Thiophenfurin, Teniposide, Cefoxitin, and others.

Academic research has also explored the materials science applications of thiophene derivatives, recognizing their potential contributions to the development of advanced materials with unique electronic and optical properties. The aromatic thiophene core provides opportunities for incorporating the compound into larger molecular frameworks designed for specific material applications. Research methodologies have evolved to include comprehensive structure-activity relationship studies that correlate molecular modifications with observed biological and chemical properties, providing guidance for future synthetic efforts and compound optimization strategies.

| Research Area | Focus | Academic Contributions |

|---|---|---|

| Synthetic Methodology | Novel synthesis routes, reaction optimization | Development of efficient synthetic protocols |

| Biological Activity | Pharmacological screening, mechanism studies | Identification of therapeutic potential |

| Structure-Activity Relationships | Molecular modification effects | Rational drug design principles |

| Materials Science | Electronic and optical properties | Advanced material development |

属性

IUPAC Name |

5-(methoxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFSRJFRRLRADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343211 | |

| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-04-7 | |

| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Direct Synthesis from Thiophene Derivatives

One common approach involves starting from thiophene derivatives, specifically 2-thiophenecarboxylic acid. The general reaction pathway includes:

- Starting Material : 2-thiophenecarboxylic acid

- Reagents : Methoxymethyl chloride or methanol

- Catalysts : Bases such as sodium hydroxide or potassium carbonate

- Conditions : The reaction typically occurs under reflux conditions for several hours.

This method has shown moderate yields, often in the range of 50% to 70%, depending on the exact conditions used (temperature, time, and purity of reagents).

Method 2: Synthesis via Electrophilic Substitution

Another effective method is through electrophilic substitution reactions where thiophene is first methylated and then carboxylated:

- Starting Material : Thiophene

- Reagents : Methyl iodide for methylation followed by carbon dioxide or carbon monoxide for carboxylation.

- Conditions : The methylation is typically performed in a polar solvent at elevated temperatures, followed by carboxylation under pressure.

This two-step process can yield higher purity products but may require more stringent control over reaction conditions to avoid side reactions.

Comparative Analysis of Preparation Methods

To better illustrate the differences among these methods, a comparative table is provided below:

| Method | Starting Material | Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Direct Synthesis | 2-Thiophenecarboxylic acid | 50-70 | Reflux with bases | Simplicity, fewer steps |

| Electrophilic Substitution | Thiophene | Variable | Methylation followed by carboxylation | Higher purity, versatile |

Detailed Research Findings

Recent studies have highlighted the efficiency of different catalysts in enhancing yields during the synthesis of thiophene derivatives. For instance, using iron-based catalysts has been shown to improve reaction rates significantly.

Additionally, optimization of reaction parameters such as temperature and solvent choice plays a critical role in maximizing yield and minimizing by-products. For example, using dimethylformamide as a solvent has been associated with improved solubility and reactivity of starting materials.

化学反应分析

Types of Reactions

5-(Methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and other substituted derivatives.

科学研究应用

Organic Electronics

Overview : The compound is pivotal in the development of organic semiconductors. These materials are essential for manufacturing flexible electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic solar cells.

Case Study : Research has demonstrated that incorporating 5-(Methoxymethyl)thiophene-2-carboxylic acid into polymer blends enhances charge transport properties, leading to improved efficiency in OLED devices. A study by Zhang et al. (2020) highlighted that devices utilizing this compound exhibited a 20% increase in luminous efficiency compared to traditional materials .

Pharmaceutical Research

Overview : This compound serves as a building block in synthesizing novel pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thiophene-2-carboxylic acids, including this compound, which showed promising activity against retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a target for autoimmune diseases . The findings indicated that modifications to the thiophene structure could enhance binding affinity and biological activity.

Material Science

Overview : In material science, this compound is investigated for creating advanced materials with specific electrical and thermal properties.

Data Table: Properties of Materials Incorporating this compound

| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer Composite | 10^(-3) | 250 |

| Coating Material | 10^(-4) | 300 |

Research indicates that composites made with this compound exhibit enhanced thermal stability and conductivity, making them suitable for high-performance applications .

Analytical Chemistry

Overview : The compound is utilized as a standard in various analytical techniques, aiding researchers in quantifying and identifying other compounds within complex mixtures.

Case Study : In a study focused on the analysis of biomass-derived oils, researchers employed this compound as a calibration standard for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). The results confirmed its effectiveness in improving the accuracy of quantification methods .

Environmental Science

Overview : This compound is being studied for its potential applications in developing sensors to detect environmental pollutants, contributing to better monitoring of air and water quality.

Case Study : A research project investigated the use of thiophene derivatives, including this compound, in constructing electrochemical sensors for detecting heavy metals in water samples. The sensors demonstrated high sensitivity and selectivity, making them viable for environmental monitoring applications .

作用机制

The mechanism of action of 5-(Methoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of 5-(Methoxymethyl)thiophene-2-carboxylic acid with structurally analogous compounds:

Table 1: Key Comparisons of Thiophene-2-carboxylic Acid Derivatives

Key Findings from Comparative Analysis

Electronic Effects :

- Electron-donating groups (e.g., -OCH3 in 5-(Methoxymethyl)) increase electron density on the thiophene ring, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., -Cl, -CF3) stabilize the ring but reduce nucleophilicity .

Solubility and Bioavailability :

- Polar substituents like -CH2OCH3 improve aqueous solubility compared to hydrophobic groups (e.g., -CH3 or aryl), making the compound more suitable for pharmaceutical formulations .

Biological Activity :

- 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exhibits potent antifungal activity due to the trifluoromethyl group’s metabolic resistance .

- 5-(Methoxymethyl) derivatives show promise in kinase inhibition, as seen in Clk1/4 inhibitors where the methoxymethyl group optimizes selectivity .

Synthetic Utility :

- Aldehyde-containing derivatives (e.g., 5-formyl) are versatile intermediates for synthesizing heterocycles, whereas ester derivatives (e.g., methyl 5-hydroxymethylfuran-2-carboxylate) are precursors for prodrugs .

生物活性

5-(Methoxymethyl)thiophene-2-carboxylic acid is an organic compound with potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a thiophene ring substituted with a methoxymethyl group and a carboxylic acid functional group. The compound can be represented by the following SMILES notation: COCC1=CC=C(C(=O)O)S1 .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Knoevenagel Condensation : This involves the reaction of 5-methylthiophene-2-carboxylic acid with formaldehyde, followed by hydrolysis of the resulting ester.

- Oxidation Reactions : Utilizing oxidizing agents to modify the thiophene structure can yield this compound .

Enzyme Interaction Studies

Preliminary research indicates that this compound interacts with enzymes and receptors involved in inflammation and microbial resistance. These interactions suggest potential therapeutic applications in treating inflammatory diseases and infections .

Case Studies and Research Findings

- HCV Inhibition : Similar compounds, such as thiophene-2-carboxylic acids, have been studied for their inhibitory effects on HCV polymerase. This highlights a potential pathway for this compound to exhibit antiviral properties .

- Structure-Activity Relationship (SAR) : Research on structurally related compounds has shown varying degrees of biological activity. For instance, compounds with different substituents on the thiophene ring demonstrated distinct inhibitory effects on target enzymes, suggesting that modifications in the structure can significantly influence biological outcomes .

Comparative Analysis of Related Compounds

The following table summarizes structural features and notable properties of compounds related to this compound:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Methoxycarbonylthiophene-2-carboxylic acid | Contains a methoxycarbonyl group | Enhanced solubility |

| 5-(Hydroxymethyl)thiophene-2-carboxylic acid | Hydroxymethyl substitution | Potentially different biological activity |

| 3-(Methoxymethyl)thiophene-2-carboxylic acid | Different position of methoxymethyl group | Altered electronic properties |

The uniqueness of this compound lies in its specific methoxymethyl substitution at the fifth position of the thiophene ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Methoxymethyl)thiophene-2-carboxylic acid, and how can purity be ensured?

- Methodology : The synthesis of thiophene-2-carboxylic acid derivatives typically involves coupling reactions using alkaline catalysts (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). For example, methyl ester intermediates (e.g., methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate) are hydrolyzed under basic conditions to yield carboxylic acids . To ensure high purity (>95%), techniques such as recrystallization, column chromatography, and quantitative NMR validation are critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography provides definitive structural confirmation, as demonstrated for related thiophene derivatives (e.g., monoclinic crystal system with specific lattice parameters) .

- NMR spectroscopy (¹H/¹³C) identifies substituent effects, such as methoxymethyl group integration and coupling patterns.

- UPLC-MS monitors reaction progress and purity, with fragmentation patterns confirming molecular weight and functional groups .

Q. What safety precautions are necessary during handling and storage?

- Methodology :

- Use nitrile gloves and lab coats to prevent skin contact, as thiophene derivatives may cause sensitization. Glove compatibility should be verified with manufacturers due to variable permeability .

- Store in a cool, dry environment away from strong oxidizers (e.g., peroxides) and acids/bases to avoid decomposition into hazardous gases like CO or SOₓ .

- Ensure adequate ventilation (≥6 air changes/hour) and use fume hoods for bulk handling .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl substitution) influence bioactivity and target selectivity?

- Methodology :

- Compare the anti-inflammatory or antimicrobial activity of 5-(methoxymethyl) derivatives with analogs lacking the substituent (e.g., 5-methyl or unsubstituted thiophenes). Biological assays (e.g., COX-2 inhibition or MIC testing) can quantify potency .

- Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like Nurr1 receptors, where hydrophobic interactions with methoxymethyl groups may enhance selectivity .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For instance, discrepancies in anti-inflammatory activity may arise from differences in LPS-induced cytokine models .

- Conduct dose-response curves with triplicate measurements and validate results using orthogonal methods (e.g., ELISA for cytokine levels vs. Western blot for protein expression) .

Q. What computational tools are effective for predicting the environmental or toxicological profiles of this compound?

- Methodology :

- Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BCF) and toxicity (LD₅₀). Note that data gaps for thiophene derivatives may require extrapolation from structurally similar compounds .

- Molecular dynamics simulations (e.g., GROMACS) assess persistence in aqueous environments, focusing on hydrolysis rates of the methoxymethyl group under varying pH .

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?

- Methodology :

- Employ green chemistry principles: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity. Catalytic methods (e.g., Pd/C for hydrogenation) can suppress sulfur oxide formation .

- Monitor reactions via in-situ FTIR to detect intermediates and abort runs if hazardous byproducts (e.g., sulfur oxides) exceed thresholds .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。